molecular formula C18H31ClN2O2 B2996176 1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1215836-78-4

1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2996176
CAS No.: 1215836-78-4
M. Wt: 342.91
InChI Key: CHPKKRBGOOCIMW-UHFFFAOYSA-N
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Description

1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H31ClN2O2 and its molecular weight is 342.91. The purity is usually 95%.
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Properties

IUPAC Name

1-butoxy-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-3-4-13-22-15-18(21)14-19-9-11-20(12-10-19)17-7-5-16(2)6-8-17;/h5-8,18,21H,3-4,9-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPKKRBGOOCIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1CCN(CC1)C2=CC=C(C=C2)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Butoxy-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound that incorporates a piperazine moiety, which is frequently found in various bioactive molecules. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H24ClN2O\text{C}_{15}\text{H}_{24}\text{ClN}_2\text{O}

Research indicates that compounds containing piperazine structures often exhibit diverse biological activities, including anticancer and antimicrobial effects. The mechanism of action for this compound is believed to involve modulation of protein interactions and inhibition of specific cellular pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
This compoundMCF-714
Similar Piperazine DerivativeMiaPaCa2>50
Similar Piperazine DerivativeA278018

The growth inhibition screening against multiple human cancer cell lines, including MCF-7 (breast cancer) and MiaPaCa2 (pancreatic cancer), revealed varying degrees of effectiveness, suggesting that structural modifications can enhance potency.

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives are well-documented. Similar compounds have demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus5
Similar Piperazine DerivativeMRSA10
Similar Piperazine DerivativeEscherichia coli20

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits bacteriostatic properties, which may also extend to bactericidal effects at higher concentrations.

Case Studies

A notable case study focused on the synthesis and biological evaluation of piperazine-containing compounds. The study highlighted the modification of the phenylacetamide moiety to enhance anticancer activity while maintaining a favorable safety profile. The results indicated that certain modifications led to increased cytotoxicity across various cancer cell lines, reinforcing the importance of structural optimization in drug development.

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